4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid 4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 931374-39-9
VCID: VC6022621
InChI: InChI=1S/C18H22N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,23,24)
SMILES: C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384

4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid

CAS No.: 931374-39-9

Cat. No.: VC6022621

Molecular Formula: C18H22N2O4

Molecular Weight: 330.384

* For research use only. Not for human or veterinary use.

4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid - 931374-39-9

Specification

CAS No. 931374-39-9
Molecular Formula C18H22N2O4
Molecular Weight 330.384
IUPAC Name 4-[(1-cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C18H22N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h6-9,13,15H,1-5,10-11H2,(H,19,22)(H,23,24)
Standard InChI Key FFCSLPWSINAZII-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A cyclohexyl group attached to a pyrrolidine ring.

  • A 5-oxopyrrolidin-3-yl scaffold, which introduces a ketone functional group.

  • A benzoic acid moiety linked via a carbonyl-amino bridge.

The SMILES notation OC(c(cc1)ccc1NC(C(C1)CN(C2CCCCC2)C1=O)=O)=O provides a concise representation of its connectivity. The cyclohexyl group contributes hydrophobicity, while the benzoic acid moiety enhances water solubility under basic conditions, creating a balanced amphiphilic profile.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight330.384 g/mol
CAS Number931374-39-9
SMILESOC(c(cc1)ccc1NC(...)=O)=O
XLogP3 (Estimated)~2.8 (Analogous to )
SupplierPurityPackagingPrice Range (USD)
Matrix Scientific>95%50 mg glass vial$120–$150
ChemDiv>98%100 mg rack$200–$250
ParameterRecommendation
Storage Temperature2–8°C (desiccated)
StabilityStable for 24 months unopened
DisposalIncineration at >1,000°C

Research Gaps and Future Directions

Despite its availability, peer-reviewed studies on this specific compound are absent from indexed databases. Priority research areas include:

  • Kinase Inhibition Assays: Testing against CDK2 or MAPK pathways.

  • Solubility Optimization: Prodrug derivatization of the benzoic acid group.

  • Toxicology Profiles: In vitro cytotoxicity screening in HepG2 cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator